molecular formula C10H7N3S B1436029 Thiabendazole D6 CAS No. 1262551-89-2

Thiabendazole D6

Cat. No.: B1436029
CAS No.: 1262551-89-2
M. Wt: 207.29 g/mol
InChI Key: WJCNZQLZVWNLKY-MZWXYZOWSA-N
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Description

Thiabendazole D6 is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely known for its antifungal and anthelmintic properties. It is used in various applications, including agriculture, medicine, and food preservation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiabendazole D6 can be synthesized through the deuteration of thiabendazole. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. The synthesis typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiabendazole D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiabendazole D6 has numerous applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of thiabendazole.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Used in the development of new antifungal and anthelmintic agents

Mechanism of Action

Thiabendazole D6 exerts its effects by binding to the beta-tubulin of nematodes, inhibiting microtubule formation and disrupting cell division. This mechanism is similar to that of thiabendazole, which targets the helminth-specific enzyme fumarate reductase, leading to the inhibition of energy production in parasites .

Comparison with Similar Compounds

Similar Compounds

  • Albendazole
  • Mebendazole
  • Fenbendazole
  • Oxibendazole

Uniqueness

Thiabendazole D6 is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to non-deuterated compounds. This makes it a valuable tool in research and development .

Properties

IUPAC Name

2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNZQLZVWNLKY-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=C(SC(=N3)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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